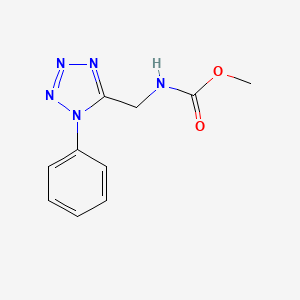

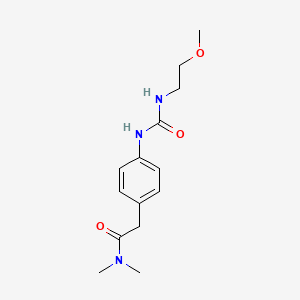

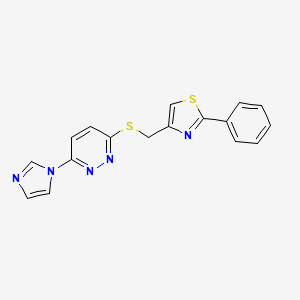

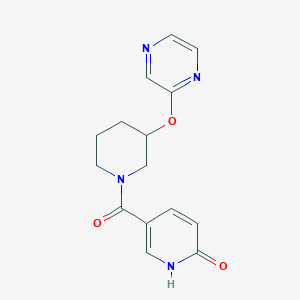

![molecular formula C21H23N3O4 B2490678 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea CAS No. 877641-04-8](/img/structure/B2490678.png)

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

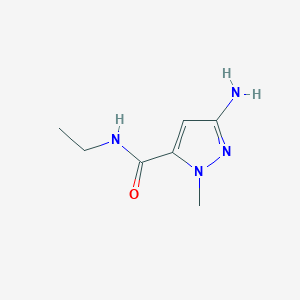

The synthesis of related urea derivatives involves various chemical reactions, including the reaction of amino compounds with isocyanates or isothiocyanates under specific conditions to form ureas with potential bioactivities. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method for creating urea compounds with specific functional groups (Song et al., 2008).

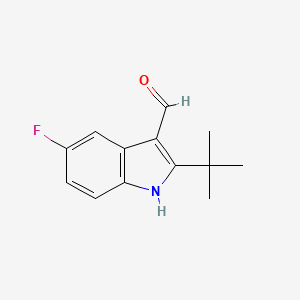

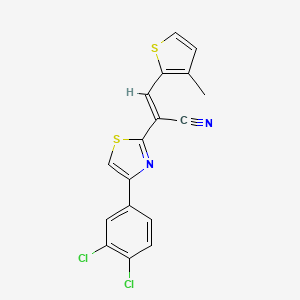

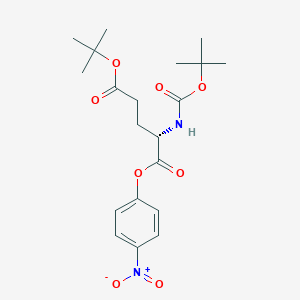

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds often exhibit significant structural features, such as planarity due to intramolecular N–H···O hydrogen bonds and intermolecular π–π stacking interactions. For example, the crystal structure analysis of certain urea compounds revealed their planar structure and the presence of intermolecular complementary N–H···O hydrogen bonds (Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives can participate in various chemical reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, leading to the formation of structurally complex and biologically relevant compounds. Such reactions demonstrate the versatility of urea derivatives in chemical synthesis (Gabriele et al., 2006).

Scientific Research Applications

Crystal Structures and Chemical Synthesis

- The study of crystal structures, such as the crystal structure of chlorfluazuron, provides insight into the molecular arrangements and interactions that can influence the chemical behavior and potential applications of similar compounds (Cho et al., 2015).

- Research on the synthesis and characterization of compounds, such as the preparation and antioxidant determination of coumarin substituted heterocyclic compounds, contributes to understanding the chemical properties and potential applications of urea derivatives in various fields (Abd-Almonuim et al., 2020).

Biological Activities

- The role of specific urea derivatives in biological systems, such as their involvement in orexin receptor mechanisms and potential therapeutic applications, is a subject of ongoing research (Piccoli et al., 2012).

- Antimicrobial activities of substituted urea compounds, as explored in studies like the synthesis and antimicrobial activity of N‐(substituted)‐N‐[1,2,4,8,10,11‐hexachloro‐6‐oxido‐12H‐dibenzo(d,g)(1,3,2)‐dioxaphosphocin‐6‐yl]ureas, highlight potential applications in developing new antimicrobial agents (Haranath et al., 2004).

Material Science and Environmental Applications

- The effect of urea on the formation of chlorinated aromatics in combustion flue gas provides insight into the environmental impact and potential regulatory considerations for compounds containing urea structures (Ren et al., 2021).

properties

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-3-5-17(14(2)9-13)23-21(26)22-15-10-20(25)24(12-15)16-4-6-18-19(11-16)28-8-7-27-18/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZWGKJLIEXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)